(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride

Chiral Purity Stereochemistry Pharmaceutical Intermediates

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride is a single-enantiomer, chiral β-amino alcohol hydrochloride featuring a trifluoromethyl group. It serves as a versatile synthetic intermediate for introducing fluorinated chiral amine/alcohol motifs into complex molecules, particularly in the development of kinase inhibitors and other pharmaceuticals.

Molecular Formula C4H9ClF3NO
Molecular Weight 179.57
CAS No. 2413847-75-1
Cat. No. B2778415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride
CAS2413847-75-1
Molecular FormulaC4H9ClF3NO
Molecular Weight179.57
Structural Identifiers
SMILESCC(C(C(F)(F)F)N)O.Cl
InChIInChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H/t2-,3+;/m1./s1
InChIKeyMAINWOGXJHYRLE-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol Hydrochloride (CAS 2413847-75-1): A Chiral Fluorinated Building Block for Drug Discovery and Chemical Synthesis


(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride is a single-enantiomer, chiral β-amino alcohol hydrochloride featuring a trifluoromethyl group. It serves as a versatile synthetic intermediate for introducing fluorinated chiral amine/alcohol motifs into complex molecules, particularly in the development of kinase inhibitors and other pharmaceuticals [1]. Its defined (2R,3S) stereochemistry is critical for the biological activity of downstream drug candidates, as chirality often dictates receptor binding, potency, and selectivity . In contrast to its racemic mixture, this specific enantiomer ensures the synthesis of homochiral final products, avoiding the costly and time-consuming need for chiral separation.

Why (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol Hydrochloride Cannot Be Substituted by its Racemate or Other Stereoisomers


Substituting this single (2R,3S) enantiomer with its racemic mixture (CAS 1344463-19-9) or the (2R,3R) stereoisomer (CAS 2162986-83-4) introduces uncontrolled stereochemical variability that can be catastrophic for downstream applications [1]. In pharmaceutical synthesis, the use of a racemate instead of the defined enantiomer often leads to a final drug substance that is a mixture of diastereomers, potentially resulting in reduced potency, off-target toxicity, or complete loss of activity. This directly undermines the reproducibility of medicinal chemistry studies and patent protection, forcing users to invest in expensive chiral resolution steps. The hydrochloride salt form further offers distinct advantages in handling, solubility, and reactivity over the free base, making it the preferred input for specific coupling reactions.

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Enantiomeric Purity: Definitive Evidence of Chiral Identity vs. Racemate

The (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is the only commercially available form of this compound that guarantees the specific (2R,3S) configuration. In contrast, the common alternative CAS 1344463-19-9 is a racemic mixture of (2R,3S) and (2S,3R) enantiomers, and CAS 2162986-83-4 is the (2R,3R) trans diastereomer [1]. The single enantiomer ensures that subsequent synthetic steps yield a single diastereomer, which is crucial for pharmacologically active molecules where the wrong stereoisomer can be inactive or toxic.

Chiral Purity Stereochemistry Pharmaceutical Intermediates

Salt Form Advantage: Hydrochloride vs. Free Base in Solubility and Reactivity

The hydrochloride salt form (CAS 2413847-75-1) provides a definitive solubility and stability advantage over the free base (CAS 1391251-53-8). While quantitative aqueous solubility data is not publicly available for a direct comparison, general chemical principles dictate that hydrochloride salts of small amino alcohols exhibit significantly higher aqueous solubility than their neutral free base counterparts . This is a critical parameter for users performing aqueous-phase reactions or biological assays, where poor solubility of the free base can lead to experimental failure.

Solubility Bioavailability Salt Selection

Molecular Identity: Purity Profile Comparison between Reputable Vendors

When procured from reputable vendors that provide a Certificate of Analysis (CoA), the target compound is typically supplied at a purity of 95% or greater, as indicated by LC-MS or NMR analysis . In contrast, data from less rigorously quality-controlled sources may have lower purity or undefined stereochemical integrity. While a direct head-to-head purity comparison with a specific competitor's lot is not publicly available, the availability of a CoA with quantitative purity data provides a verifiable benchmark for procurement decisions, ensuring batch-to-batch reproducibility.

Chemical Purity Quality Control Procurement

Optimal Application Scenarios for (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol Hydrochloride Based on Quantitative Evidence


Synthesis of Enantiomerically Pure Kinase Inhibitors Where Chirality is Pharmacologically Decisive

The compound's single (2R,3S) enantiomer form [1] makes it the mandatory starting material for synthesizing kinase inhibitors where the absolute configuration of the amino alcohol moiety directly controls target binding. Using the racemate would necessitate chiral chromatography at a later stage, increasing cost and reducing overall yield.

Medicinal Chemistry Studies Aimed at Patent Protection of New Chemical Entities (NCEs)

In the preparation of novel, patentable drug candidates, the use of this defined enantiomer ensures that all synthesized derivatives are homochiral [1]. This strengthens intellectual property claims by providing clear analytical data for a single stereoisomer, a significant advantage over filings based on racemic mixtures.

Aqueous-Phase Bioconjugation or Amide Coupling Reactions Requiring High Solubility

The hydrochloride salt form is the superior choice for chemical reactions conducted in aqueous or highly polar solvents, where the free base (CAS 1391251-53-8) would have limited solubility. This directly enables standard peptide-coupling or amide-bond-forming reactions that would otherwise fail or have poor reaction rates.

Development of Fluorinated Peptidomimetics Requiring a Defined Amino Alcohol Scaffold

For researchers building fluorinated peptidomimetics, this specific (2R,3S) stereochemistry [1] corresponds to the L-threonine-like configuration at the β-carbon. This allows for the direct integration of a metabolically stable trifluoromethyl group into peptide backbones with precise control over secondary structure, an option not available with the (2R,3R) or racemic forms.

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